

Application Notes and Protocols for DC271

Fluorescence Microscopy

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Compound of Interest

Compound Name: DC271

Cat. No.: B15541636

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Introduction

DC271 is a synthetic, fluorescent analog of all-trans-retinoic acid (ATRA), a vital signaling molecule involved in various cellular processes, including differentiation, proliferation, and apoptosis.[1][2][3] As a solvatochromatic probe, the fluorescence emission of **DC271** is highly sensitive to its local environment.[1][2][3] In aqueous media, its fluorescence is weak; however, upon binding to the hydrophobic pocket of cellular retinoic acid-binding protein II (CRABP-II), its quantum yield significantly increases, leading to a bright fluorescent signal.[2] This property makes **DC271** an invaluable tool for studying the retinoic acid signaling pathway and for screening potential therapeutic compounds that target this pathway.

These application notes provide a comprehensive guide to utilizing **DC271** for fluorescence microscopy, including detailed experimental protocols and data presentation.

Data Presentation

Physicochemical and Spectroscopic Properties of DC271

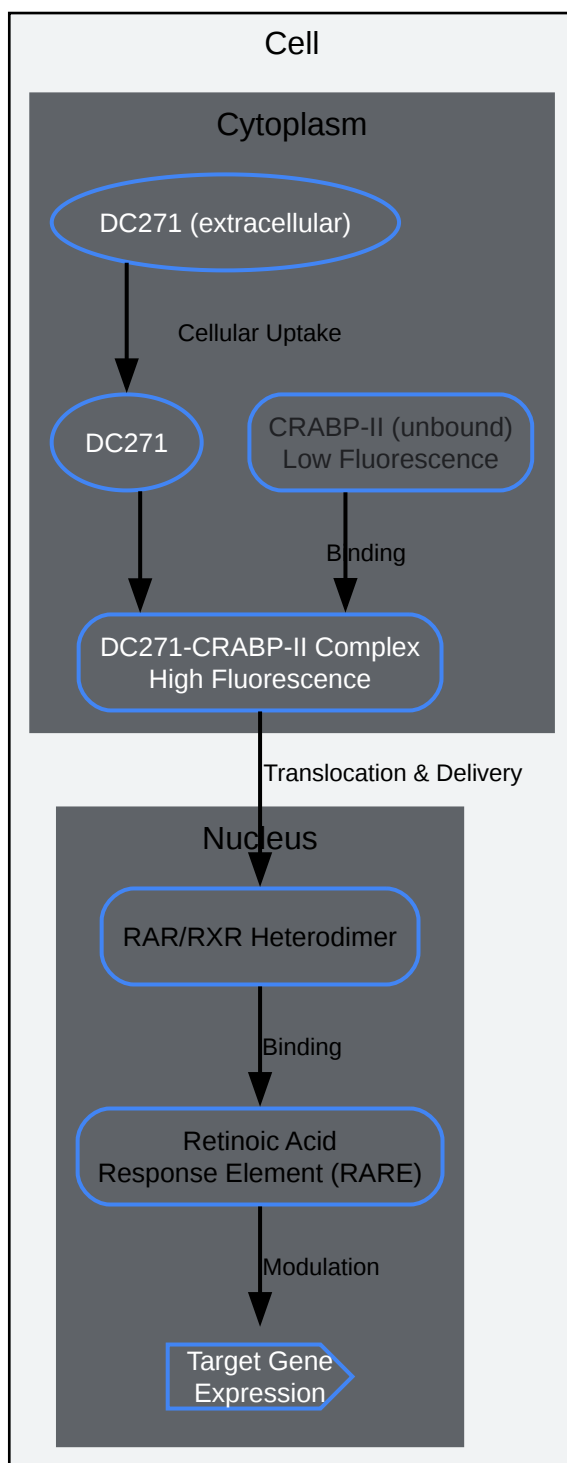
Property	Value	Reference
Molecular Weight	347.46 g/mol	
Formula	C ₂₃ H ₂₅ NO ₂	
Purity	≥98%	
Storage	Store at -20°C	
Solubility	Soluble to 50 mM in DMSO and to 10 mM in ethanol	
Kd for CRABP II	42 nM	[1][3]

Spectral Properties of DC271 in Various Solvents

Solvent	Excitation (λ _{ex})	Emission (λ _{em})	Quantum Yield (%)	Reference
DMSO	351 nm	442 nm	19.3	[1]
Ethanol	350 nm	461 nm	1.14	[1]
Dichloromethane (DCM)	382 nm	572 nm	71.45	[1]
Toluene	378 nm	447 nm	80.21	[1]

Signaling Pathway

The following diagram illustrates the simplified retinoic acid signaling pathway, highlighting the role of CRABP-II in transporting retinoic acid (and its analog **DC271**) to the nucleus, where it modulates gene expression.

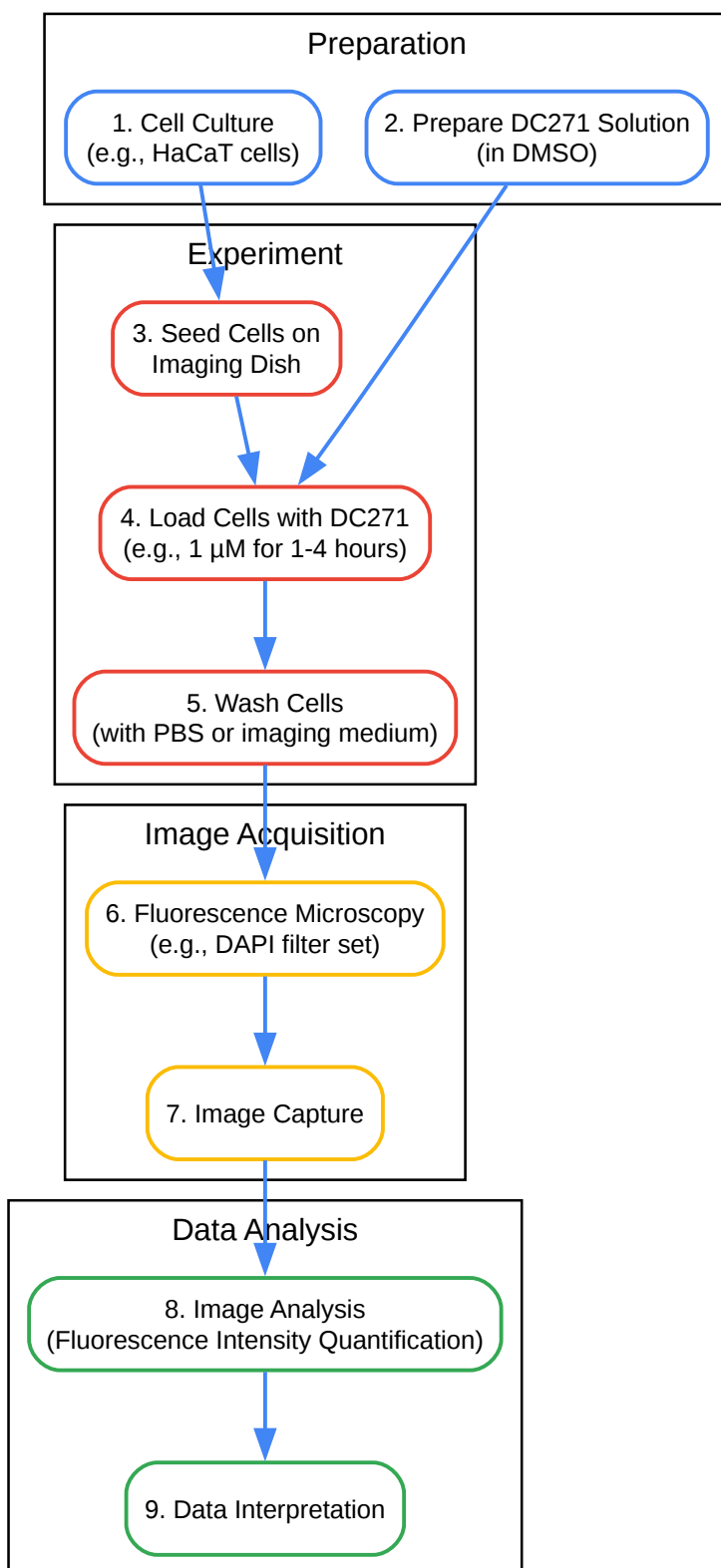


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Caption: Retinoic Acid Signaling Pathway and **DC271** Mechanism.

Experimental Workflow

The following diagram outlines the general workflow for a **DC271** fluorescence microscopy experiment.



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Caption: **DC271** Fluorescence Microscopy Experimental Workflow.

Experimental Protocols

Protocol 1: Live-Cell Imaging of DC271 Uptake and Localization

This protocol describes the steps for labeling live cells with **DC271** and visualizing its intracellular distribution.

Materials:

- **DC271** (Tocris, Cat. No. 6873 or equivalent)
- Dimethyl sulfoxide (DMSO), anhydrous
- Human keratinocyte cell line (HaCaT) or other appropriate cell line
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS), pH 7.4
- Glass-bottom imaging dishes or chamber slides
- Fluorescence microscope with a DAPI filter set or similar (Excitation: ~365 nm, Emission: ~445 nm)
- Incubator (37°C, 5% CO₂)

Procedure:

- Cell Seeding:
 - Culture HaCaT cells to ~80% confluency.
 - Trypsinize and seed the cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment.
 - Incubate the cells for 24 hours at 37°C and 5% CO₂.
- Preparation of **DC271** Staining Solution:

- Prepare a 10 mM stock solution of **DC271** in anhydrous DMSO.
- On the day of the experiment, dilute the **DC271** stock solution in pre-warmed complete cell culture medium to a final concentration of 1 μ M. Vortex briefly to ensure complete mixing.
- Cell Staining:
 - Remove the culture medium from the cells in the imaging dish.
 - Add the 1 μ M **DC271** staining solution to the cells.
 - Incubate for 1-4 hours at 37°C and 5% CO₂. The optimal incubation time may vary depending on the cell type and experimental goals.
- Washing:
 - Gently remove the staining solution.
 - Wash the cells twice with pre-warmed PBS or live-cell imaging solution to remove any unbound **DC271**.
 - After the final wash, add fresh, pre-warmed imaging medium to the cells.
- Fluorescence Microscopy:
 - Place the imaging dish on the stage of the fluorescence microscope.
 - Use a DAPI filter set (e.g., excitation at 365 nm and emission at 445/50 nm) to visualize the **DC271** fluorescence.
 - Acquire images using a suitable objective (e.g., 40x or 60x oil immersion). Adjust exposure time to obtain a good signal-to-noise ratio while minimizing phototoxicity.

Protocol 2: Competitive Binding Assay using DC271

This protocol can be adapted for a microscopy-based competitive binding assay to screen for compounds that displace **DC271** from CRABP-II.

Materials:

- All materials from Protocol 1
- Test compound(s) of interest

Procedure:

- Cell Seeding and Staining:
 - Follow steps 1-3 of Protocol 1 to seed and stain cells with 1 μ M **DC271**.
- Addition of Competitor Compound:
 - Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
 - Dilute the test compound in the imaging medium to the desired final concentration.
 - After the initial **DC271** staining, replace the medium with the medium containing the test compound.
 - Incubate for a defined period (e.g., 30-60 minutes) to allow for competitive displacement.
- Washing and Imaging:
 - Follow steps 4 and 5 of Protocol 1 to wash the cells and acquire fluorescence images.
- Data Analysis:
 - Quantify the mean fluorescence intensity per cell for the control (**DC271** only) and competitor-treated groups.
 - A significant decrease in fluorescence intensity in the presence of the test compound indicates displacement of **DC271** from CRABP-II.

Data Analysis and Interpretation

The primary data output from these experiments will be fluorescence images. Quantitative analysis can be performed using image analysis software (e.g., ImageJ/Fiji, CellProfiler) to measure the fluorescence intensity in specific cellular compartments (e.g., cytoplasm, nucleus).

A brighter fluorescence signal is indicative of **DC271** binding to CRABP-II in a hydrophobic environment. In competitive binding assays, a reduction in fluorescence intensity correlates with the binding affinity of the competitor compound.

Troubleshooting

- Low Fluorescence Signal:
 - Increase the concentration of **DC271** (e.g., up to 5 μ M).
 - Increase the incubation time.
 - Ensure the fluorescence microscope filter set is appropriate for the excitation and emission spectra of **DC271**.
- High Background Fluorescence:
 - Ensure thorough washing after staining.
 - Use a phenol red-free imaging medium.
- Phototoxicity:
 - Minimize exposure time and excitation light intensity.
 - Use a more sensitive camera.
 - Perform time-lapse imaging with longer intervals between acquisitions.

By following these protocols, researchers can effectively utilize **DC271** as a fluorescent probe to investigate the retinoic acid signaling pathway and explore its potential in drug discovery.

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References

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